![molecular formula C23H21N3O7S B410719 ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B410719.png)
ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
The synthesis of ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Sulfonylation: Addition of a sulfonyl group to the nitroaromatic compound.
Acylation: Introduction of an acyl group to form the anilinoacetyl intermediate.
Esterification: Formation of the ethyl ester by reacting the intermediate with ethanol under acidic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different intermediates.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate can be compared with similar compounds such as:
- Ethyl 2-({[({4-nitrophenyl}sulfonyl)anilino]acetyl}amino)benzoate
- Ethyl 2-({[({2-chlorophenyl}sulfonyl)anilino]acetyl}amino)benzoate
These compounds share similar structural features but differ in the substituents on the aromatic rings, which can lead to differences in their chemical reactivity and biological activity
Properties
Molecular Formula |
C23H21N3O7S |
|---|---|
Molecular Weight |
483.5g/mol |
IUPAC Name |
ethyl 2-[[2-(N-(2-nitrophenyl)sulfonylanilino)acetyl]amino]benzoate |
InChI |
InChI=1S/C23H21N3O7S/c1-2-33-23(28)18-12-6-7-13-19(18)24-22(27)16-25(17-10-4-3-5-11-17)34(31,32)21-15-9-8-14-20(21)26(29)30/h3-15H,2,16H2,1H3,(H,24,27) |
InChI Key |
PINIDRDHGVHQKW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-5-(2-{[(3-methyl-1-adamantyl)carbonyl]oxy}ethyl)-3-(4-nitrobenzyl)-1,3-thiazol-3-ium](/img/structure/B410636.png)
![4-chloro-N-[4-(2,2-dicyanovinyl)phenyl]-3-nitrobenzamide](/img/structure/B410637.png)
![4-Methyl-5-{2-[(3-nitrobenzoyl)oxy]ethyl}-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium](/img/structure/B410638.png)
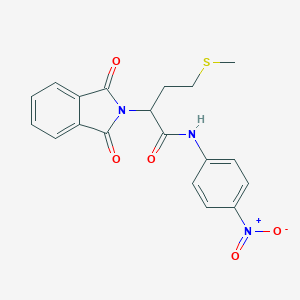
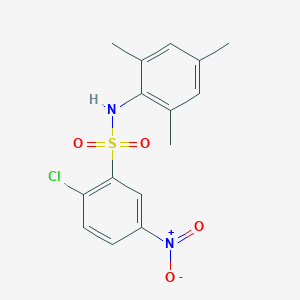
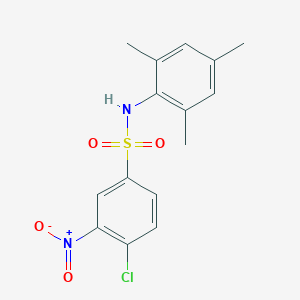
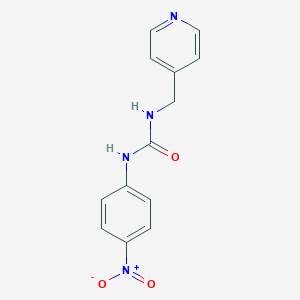
![Methyl 4-[({4-chloro-3-nitrophenyl}sulfonyl)amino]benzoate](/img/structure/B410647.png)
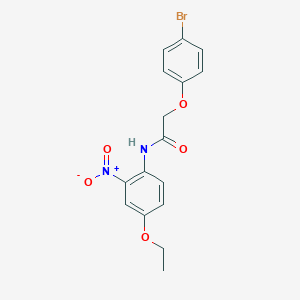
![1-(2-Methoxyphenyl)-3-[(4-methylphenyl)sulfonylamino]urea](/img/structure/B410650.png)
![N-{[2-(2-butoxybenzoyl)hydrazino]carbothioyl}propanamide](/img/structure/B410652.png)
![N-[N'-(4-Butoxy-benzoyl)-hydrazinocarbothioyl]-propionamide](/img/structure/B410657.png)
![N-[[(2-phenylmethoxybenzoyl)amino]carbamothioyl]propanamide](/img/structure/B410658.png)
![N-{[2-(4-propoxybenzoyl)hydrazino]carbothioyl}propanamide](/img/structure/B410659.png)
